2-bromo-1-(3-octylphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-octylphenyl)ethan-1-one is an organic compound with the molecular formula C16H23BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the alpha position of the ethanone group, and an octyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-octylphenyl)ethan-1-one typically involves the bromination of 1-(3-octylphenyl)ethan-1-one. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-octylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(3-octylphenyl)ethanol, 1-(3-octylphenyl)acetonitrile, or 1-(3-octylphenyl)ethylamine can be formed.
Reduction: The major product is 1-(3-octylphenyl)ethanol.
Oxidation: Products include 3-octylbenzoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(3-octylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-octylphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-bromophenyl)ethanone: Another brominated ketone with similar reactivity but different substituents on the phenyl ring.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom instead of an octyl group, leading to different chemical and biological properties.
2-Bromo-1-(4-chlorophenyl)ethanone: Substituted with a chlorine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-(3-octylphenyl)ethan-1-one is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1345667-43-7 |
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Molecular Formula |
C16H23BrO |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-bromo-1-(3-octylphenyl)ethanone |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)16(18)13-17/h8,10-12H,2-7,9,13H2,1H3 |
InChI Key |
JSODIEPLXZLHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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